
Technical Guide: Spectroscopic Characterization
of 2-Methoxy-3-methylpyrazine[1]

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-Methoxy-3-methylpyrazine

CAS No.: 68378-13-2

Cat. No.: B3428534

Get Quote

Document Control:

Subject: Structural Elucidation & Quality Control Standards (NMR, IR, MS)

Target Molecule: 2-Methoxy-3-methylpyrazine (CAS: 2847-30-5)[1][2][3][4]

Application: Flavor Chemistry, Pharma Intermediates, Fragrance Formulation[4][5]

Executive Summary & Molecular Profile[1]
2-Methoxy-3-methylpyrazine is a high-impact aroma chemical characterized by its "roasted,"

"nutty," and "earthy" sensory profile.[1][6] It serves as a critical marker in coffee roasting and is

a potent flavoring agent (FEMA 3183).[1] In pharmaceutical synthesis, the pyrazine core acts

as a bioisostere for pyridine and benzene rings, making its precise structural characterization

vital for intermediate validation.[1]

This guide provides a self-validating spectroscopic framework.[1] We do not merely list peaks;

we establish the diagnostic signals required to confirm identity and assess purity against

common synthetic byproducts (e.g., 2-chloro-3-methylpyrazine or 2,3-dimethylpyrazine).
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Molecular Specifications
Parameter Value

IUPAC Name 2-Methoxy-3-methylpyrazine

CAS Registry 2847-30-5

Formula

Molecular Weight 124.14 g/mol

LogP ~1.2 (Lipophilic, suitable for GC analysis)

Boiling Point 56 °C (at 10 mmHg) / ~160 °C (atm)

Refractive Index

Synthesis Context & Impurity Profiling[1][8]
To interpret spectra accurately, one must understand the sample's origin.[1] The industrial

standard synthesis involves the nucleophilic aromatic substitution of 2-chloro-3-methylpyrazine

with sodium methoxide (

).[1]

Critical Impurity Markers:

Starting Material: 2-Chloro-3-methylpyrazine (Distinct isotopic pattern in MS due to

).[1]

Demethylated Byproduct: 2-Hydroxy-3-methylpyrazine (Broad OH stretch in IR, shift in

NMR).

Diagram 1: Synthesis & Analytical Workflow
The following workflow illustrates the logic for validating the synthesized product using the data

provided in this guide.
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Caption: Analytical workflow for purifying and validating 2-Methoxy-3-methylpyrazine,

prioritizing GC-MS for initial screening followed by NMR for structural certainty.

Mass Spectrometry (GC-MS)[1]
Technique: Electron Impact (EI, 70 eV).[1] Diagnostic Value: High. The molecular ion is stable

due to the aromatic pyrazine ring.[1]

Fragmentation Logic
The mass spectrum of methoxypyrazines is dominated by the stability of the heteroaromatic

ring.[1] However, the ether linkage is the primary site of fragmentation.[1]

Parent Peak (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-

star-inserted">

): m/z 124.[1][4] Base peak (100% relative abundance).[1] This confirms the molecular
weight.[1]

Loss of CHO (

): m/z 95.[1] A characteristic fragmentation for methyl aryl ethers involves the loss of a formyl
radical (

) or the sequential loss of formaldehyde (
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) and a proton.[1] In pyrazines, the loss of

is also common, but the 124

95 transition is a key identifier.[1]

Loss of Methyl (

): m/z 109.[1] Loss of the methyl group attached to the ring or the methoxy methyl.[1]

Tabulated MS Data (NIST Standard)[1]
m/z

Relative
Abundance (%)

Fragment
Assignment

Mechanism

124 100 (Base)
Stable molecular ion

(aromatic).[1]

95 ~60-80

Loss of formyl radical

from methoxy group.

[1]

53 ~40-50
Ring cleavage (retro-

Diels-Alder type).[1]

42 ~20

Acetonitrile

fragment/rearrangeme

nt.[1]

Infrared Spectroscopy (FT-IR)[1][9]
Technique: ATR (Attenuated Total Reflectance) or Thin Film (NaCl plates).[1] Diagnostic Value:

Confirmation of the ether linkage and absence of OH/NH impurities.[1]

Key Absorption Bands
The spectrum is defined by the interplay between the aromatic pyrazine stretches and the ether

functionality.[1]

C-H Stretching (Aliphatic): 2950–2850
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.[1] Arising from the

and

groups.

C=N / C=C Ring Stretching: 1580–1400

.[1] Pyrazines typically show a pair of strong bands in the 1480–1400 region due to ring
breathing vibrations.[1]

C-O-C Asymmetric Stretch: 1300–1100

. Strong bands around 1180–1200

confirm the methoxy ether attachment.[1]

Absence of OH: Ensure no broad band exists at 3400

(indicates hydrolysis to hydroxypyrazine).[1]

Nuclear Magnetic Resonance (NMR)[1][8][10][11]
Technique: 300 MHz or higher. Solvent:

.[1][7] Diagnostic Value: Definitive structural proof.[1] Distinguishes between isomers (e.g., 2-
methoxy-5-methylpyrazine vs. 2-methoxy-3-methylpyrazine).[1]

H NMR (Proton)
The molecule has no symmetry, resulting in four distinct signal environments.[1]
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Logic

7.95 - 8.05
Doublet (

)
1H H-5

Aromatic proton.

[1] Deshielded by

adjacent

Nitrogen.[1]

Couples with H-

6.

7.85 - 7.95
Doublet (

)
1H H-6

Aromatic proton.

[1] Slightly more

shielded than H-

5 due to distance

from methyl?

(Assignments

often

interchangeable

without NOE).[1]

3.98 - 4.02 Singlet 3H -OCH3

Methoxy protons.

[1] Strongly

deshielded by

Oxygen.[1]

2.45 - 2.55 Singlet 3H -CH3

Methyl protons

attached to

aromatic ring.[1]

Note: The coupling constant (

) is characteristic of meta-like coupling across the ring nitrogens in pyrazines.

C NMR (Carbon)
Six distinct carbon signals should be observed.
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Chemical Shift (

, ppm)
Carbon Type Assignment

~159.0 Quaternary (C)
C-2 (Attached to Oxygen -

most deshielded).[1]

~148.0 Quaternary (C) C-3 (Attached to Methyl).[1]

~139.0 Methine (CH) C-5

~135.0 Methine (CH) C-6

~53.5
Methyl (

)
-OCH3 (Methoxy carbon).[1]

~20.5
Methyl (

)
-CH3 (Ring methyl).[1]

Diagram 2: Structural Connectivity & NOE Logic
To distinguish the 2,3-isomer from the 2,5-isomer or 2,6-isomer, Nuclear Overhauser Effect

(NOE) interactions are critical.[1]

Methoxy
(4.0 ppm)

Methyl
(2.5 ppm)

Strong NOE
(Proximity confirms 2,3-subst)

H-6
(Aromatic)

Weak/None

H-5
(Aromatic)

Weak/None

Coupling (J=2.8Hz)

Click to download full resolution via product page
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Caption: NOE connectivity diagram. A strong NOE signal between the Methoxy and Methyl

groups confirms the 2,3-substitution pattern, ruling out 2,5 or 2,6 isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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